2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride is a chemical compound with significant implications in organic synthesis and medicinal chemistry. Its systematic name reflects its structural components, including a bromine and fluorine substituent on a phenyl group. The compound is classified as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group (–SO₂) attached to a chlorine atom.
The compound is cataloged under the Chemical Abstracts Service with the CAS Number 1415393-32-6. It is classified as an organosulfur compound due to the presence of sulfur in its structure. The molecular formula for 2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride is , with a molecular weight of approximately 301.56 g/mol .
The synthesis of 2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride can be achieved through several methods, typically involving the reaction of 2-bromo-4-fluorophenol with ethanesulfonyl chloride. The process generally involves the following steps:
This method has been optimized for yield and purity, often requiring purification steps such as recrystallization or chromatography .
The molecular structure of 2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride consists of a phenolic ring substituted with bromine and fluorine atoms, linked to an ethane chain that terminates in a sulfonyl chloride group.
O=S(=O)(Cl)CCC1=CC=C(F)C=C1Br
InChI=1S/C8H7BrClO2S/c9-8-5-7(11)2-1-6(8)3-4-14(10,12)13/h1-2,5H,3-4H2
The compound appears as a solid powder and should be stored under controlled conditions to maintain stability .
The compound can undergo various chemical reactions typical of sulfonyl chlorides:
The mechanism of action for 2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride primarily involves its reactivity as an electrophile due to the sulfonyl chloride group. This allows it to interact with various nucleophiles in biological systems or synthetic pathways:
The physical properties of 2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride include:
Chemical properties include its reactivity towards nucleophiles and susceptibility to hydrolysis when exposed to moisture.
The compound has several applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: